N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Zhai Zhi-we (2014) described the synthesis of a novel compound related to N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, demonstrating the potential of such compounds in chemical research and synthesis processes (Zhai Zhi-we, 2014).
Anticonvulsant Potential
- Research conducted by S. Pandey and R. Srivastava (2011) explored the anticonvulsant activity of novel Schiff bases, including compounds structurally similar to this compound. This study highlights the potential therapeutic applications of these compounds in the treatment of seizures (Pandey & Srivastava, 2011).
Catalysis and Synthesis of Derivatives
- A 2011 study by Beilei Wang et al. developed a Friedel–Crafts amidoalkylation reaction of indoles with aryl aldimines, using derivatives of this compound. This work indicates the compound's utility in facilitating diverse chemical synthesis processes (Wang et al., 2011).
Antimicrobial Properties
- A study by N. Desai et al. (2012) on the synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives, including derivatives of this compound, showed significant antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).
Structural Analysis and Applications
- Research by Sobia Tariq et al. (2020) involved the synthesis and structural analysis of novel indole derivatives, including those related to this compound. This study underscores the compound's relevance in materials science and structural chemistry (Tariq et al., 2020).
Marine Drugs and Serotonin Modulation
- A 2017 study by M. A. Ibrahim et al. investigated marine-inspired derivatives of this compound, revealing their potential as modulators of serotonin receptors and their potential applications in drug development (Ibrahim et al., 2017).
Novel Synthesis Routes
- N. Uludağ and G. Serdaroğlu (2020) described a new synthesis route for a compound structurally related to this compound, indicating the ongoing research into novel synthesis methods for these types of compounds (Uludağ & Serdaroğlu, 2020).
SIRT1 Inhibition and Anticancer Properties
- Naveen Panathur et al. (2013) identified and characterized novel indole-based small molecules, including derivatives of this compound, as anticancer agents through SIRT1 inhibition. This highlights the potential of these compounds in cancer treatment (Panathur et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 7-Methylgramine are currently unknown . It is a research chemical and speciality chemical with high quality and purity . It is used in the synthesis of many complex compounds and serves as a useful intermediate .
Biochemical Pathways
It is a versatile building block in the synthesis of complex compounds, suggesting it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 7-Methylgramine’s action are currently unknown .
Safety and Hazards
N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is classified under GHS07, with a signal word of "Warning" . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCVAFRQMGNEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160084 |
Source
|
Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13712-78-2 |
Source
|
Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.